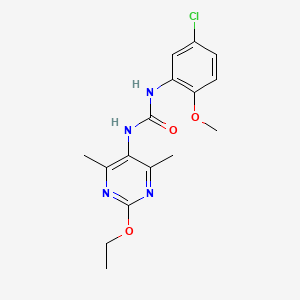
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a urea derivative characterized by a complex molecular structure that features both aromatic and heterocyclic components. Its relevance spans across various fields of chemistry and materials science due to its unique chemical and physical properties. Although not explicitly mentioned in available literature, compounds with similar structural motifs have been studied extensively for their potential applications in medicinal chemistry, catalysis, and material science.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For example, Saracoglu et al. (2019) describe the synthesis of 2-oxopyrimidin-1(2H)-yl-urea derivatives through the reaction of arylisocyanates with 1-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)pyrimidin-2(1H)-one, a process that underscores the synthetic flexibility and complexity of such molecules (Saracoglu et al., 2019).
Molecular Structure Analysis
The detailed molecular structure of urea derivatives, including our compound of interest, can be elucidated through various spectroscopic and computational methods. DFT (Density Functional Theory) calculations, as described by Saracoglu et al. (2019), provide insights into the electronic structure, including HOMO-LUMO gap, ionization potential, and other quantum chemical parameters that are crucial for understanding the reactivity and stability of these compounds.
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, reflecting their versatile reactivity. They can participate in cyclocondensation reactions, as demonstrated by Bonacorso et al. (2003), where 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones react with urea to form pyrimidinones, showcasing the potential for constructing complex heterocyclic systems from relatively simple precursors (Bonacorso et al., 2003).
科学的研究の応用
Chemical Synthesis and Reactivity
The research into compounds with similar structural features to 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea often focuses on their synthesis, chemical reactivity, and potential applications in various fields. For instance, the study by Hossain et al. (2018) investigates the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational studies. This research highlights the importance of understanding the reactive properties of such compounds, which could be relevant for similar research into 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea (Hossain et al., 2018).
Environmental Degradation
The degradation of similar compounds in environmental settings has been a subject of research due to concerns over soil and water contamination. Sharma et al. (2012) discuss the degradation of chlorimuron-ethyl, a compound with a related chemical structure, by Aspergillus niger in agricultural soil. This study contributes to the understanding of how complex chemicals break down in nature, potentially informing research on the environmental impact of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea (Sharma et al., 2012).
Herbicidal Applications
Research into similar chemical structures has explored their use as herbicides. The study by Babczinski et al. (1995) examines substituted phenyltetrahydropyrimidinones, which inhibit carotenoid biosynthesis, as preemergence herbicides. This suggests potential agricultural applications for 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea, particularly in the development of new herbicidal compounds (Babczinski et al., 1995).
Supramolecular Chemistry
The synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes, as discussed by Corbin et al. (2001), provide insights into the potential of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea in supramolecular chemistry. These findings underscore the versatility of urea derivatives in forming complex structures through hydrogen bonding (Corbin et al., 2001).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-5-24-16-18-9(2)14(10(3)19-16)21-15(22)20-12-8-11(17)6-7-13(12)23-4/h6-8H,5H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWSSNPYPSJAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)
![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

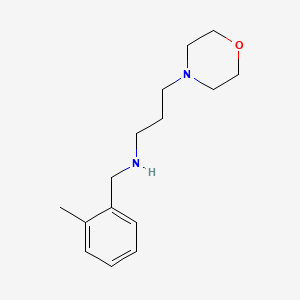
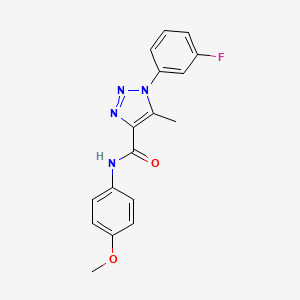
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)
![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)
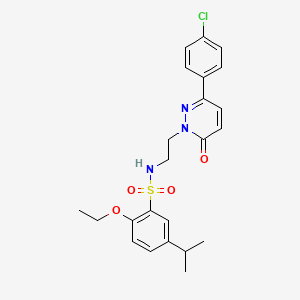

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)
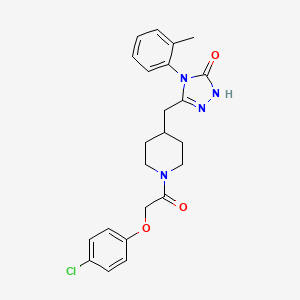
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)